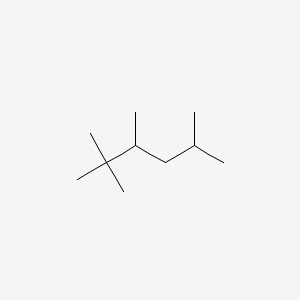

2,2,3,5-Tetramethylhexane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

52897-09-3 |

|---|---|

Molecular Formula |

C10H22 |

Molecular Weight |

142.28 g/mol |

IUPAC Name |

2,2,3,5-tetramethylhexane |

InChI |

InChI=1S/C10H22/c1-8(2)7-9(3)10(4,5)6/h8-9H,7H2,1-6H3 |

InChI Key |

GCFKTDRTZYDRBI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)C(C)(C)C |

Origin of Product |

United States |

Foundational & Exploratory

physical properties of 2,2,3,5-Tetramethylhexane

An In-depth Technical Guide to the Physical Properties of 2,2,3,5-Tetramethylhexane

This technical guide provides a comprehensive overview of the core physical properties of this compound, tailored for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, outlines detailed experimental protocols for property determination, and includes a mandatory visualization of an experimental workflow.

Core Physical Properties

This compound is a branched alkane with the chemical formula C10H22.[1][2] Its molecular structure influences its physical characteristics, which are crucial for its application as a solvent, in synthesis, or as a reference compound in various analytical techniques.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C10H22 | [1][3] |

| Molecular Weight | 142.28 g/mol | [1][3] |

| Boiling Point | 148.41°C | [3] |

| Melting Point | -53.99°C | [3] |

| Density | 0.7330 g/cm³ | [3] |

| Refractive Index | 1.4119 | [3] |

Experimental Protocols

This section details the generalized experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] For a pure substance, the boiling point is a characteristic physical property.[5]

Methodology: Capillary Method (Thiele Tube) [5][6]

-

Sample Preparation: A small amount of the liquid sample (approximately 0.5 mL) is placed into a small test tube or a Durham tube.[6]

-

Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the sample tube with the open end submerged in the liquid.[6]

-

Apparatus Setup: The sample tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).[6]

-

Heating: The side arm of the Thiele tube is gently and uniformly heated.[6] As the temperature rises, the air trapped in the capillary tube will expand and exit, followed by the vapor of the sample, which will be observed as a steady stream of bubbles.[5]

-

Observation: The heating is discontinued (B1498344) once a continuous stream of bubbles emerges from the capillary tube. As the apparatus cools, the bubbling will slow down and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[5]

-

Recording: The temperature at this point is recorded as the boiling point of the sample. The atmospheric pressure should also be noted as boiling points are pressure-dependent.[4]

Determination of Density

The density of a substance is its mass per unit volume. For liquids, it is commonly measured using a pycnometer or a vibrating tube densimeter.[7][8]

Methodology: Pycnometer Method

-

Pycnometer Preparation: A pycnometer (a small glass flask with a precise volume) is thoroughly cleaned, dried, and its empty mass is accurately weighed (m_pycnometer).

-

Sample Filling: The pycnometer is filled with the liquid sample, ensuring no air bubbles are trapped. The stopper is inserted, and any excess liquid is carefully wiped from the exterior.

-

Weighing with Sample: The pycnometer containing the sample is weighed to determine its mass (m_total).

-

Volume Calibration: The exact volume of the pycnometer is determined by repeating the above steps with a reference liquid of known density (e.g., deionized water) at a specific temperature. The mass of the water (m_water = m_total_water - m_pycnometer) and its known density (ρ_water) are used to calculate the pycnometer's volume (V = m_water / ρ_water).

-

Density Calculation: The density of the sample (ρ_sample) is calculated using the mass of the sample (m_sample = m_total - m_pycnometer) and the calibrated volume of the pycnometer: ρ_sample = m_sample / V.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material.[9] It is a characteristic property that can be used for identification and purity assessment.[9]

Methodology: Abbe Refractometer [10]

-

Instrument Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, often distilled water.[10] The prism surfaces are cleaned with a soft tissue and a suitable solvent (e.g., acetone (B3395972) or ethanol).[10]

-

Sample Application: A few drops of the liquid sample are placed on the surface of the lower prism.[10] The prisms are then closed and locked.

-

Measurement: Light is directed through the sample. The user looks through the eyepiece and adjusts the controls to bring the boundary line between the light and dark fields into sharp focus and centered on the crosshairs.[10]

-

Reading: The refractive index is read directly from the instrument's scale.[11]

-

Temperature Correction: The temperature of the measurement is recorded. Since the refractive index is temperature-dependent, a correction is often applied to report the value at a standard temperature (usually 20°C).[11] A common correction factor for many organic liquids is approximately 0.00045 per degree Celsius.[11]

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of a liquid's boiling point using the capillary method.

References

- 1. This compound | C10H22 | CID 521425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hexane, 2,2,3,5-tetramethyl- [webbook.nist.gov]

- 3. This compound [chemicalbook.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Video: Boiling Points - Concept [jove.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. athabascau.ca [athabascau.ca]

- 10. davjalandhar.com [davjalandhar.com]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Structure of 2,2,3,5-Tetramethylhexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and analytical characterization of 2,2,3,5-tetramethylhexane. The document details the molecule's structural identifiers, physicochemical properties, and provides insights into its spectroscopic characteristics. A conceptual framework for its synthesis is also presented, drawing upon established methodologies for the creation of highly branched alkanes. This guide is intended to serve as a foundational resource for researchers and professionals engaged in organic synthesis, materials science, and drug development who may encounter or work with complex aliphatic structures.

Chemical Structure and Identification

This compound is a saturated hydrocarbon belonging to the alkane family. Its structure consists of a six-carbon hexane (B92381) backbone with four methyl group substituents at the 2, 2, 3, and 5 positions.

Molecular Formula: C₁₀H₂₂[1][2][3]

DOT Language Diagram of this compound Structure:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 52897-09-3[2][3] |

| SMILES | CC(C)CC(C)C(C)(C)C[2] |

| InChI Key | GCFKTDRTZYDRBI-UHFFFAOYSA-N[2][3] |

Physicochemical Properties

The physicochemical properties of this compound are characteristic of a branched alkane of its molecular weight. These properties are crucial for its handling, purification, and potential applications.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Molecular Weight | 142.28 g/mol [1][2] |

| Boiling Point | 148.4 °C[3] |

| Density | Not available |

| Melting Point | Not available |

Experimental Protocols: A Conceptual Synthesis Approach

Conceptual Workflow for the Synthesis of this compound via Grignard Reaction:

Caption: Conceptual workflow for the synthesis of a highly branched alkane.

Methodology:

-

Preparation of the Grignard Reagent: Isopropylmagnesium bromide would be prepared by reacting 2-bromopropane (B125204) with magnesium turnings in an anhydrous ether solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon). The reaction is initiated, and then the remaining 2-bromopropane is added dropwise to maintain a gentle reflux.

-

Reaction with a Ketone: The prepared Grignard reagent is then reacted with a suitable ketone, in this case, 3,3-dimethyl-2-butanone (pinacolone). The ketone, dissolved in anhydrous ether, is added dropwise to the cooled Grignard solution. This nucleophilic addition results in the formation of a magnesium alkoxide intermediate.

-

Acidic Workup: The reaction mixture is quenched by the slow addition of a dilute acid (e.g., HCl or H₂SO₄). This protonates the alkoxide to form the corresponding tertiary alcohol, 2,2,3,5-tetramethyl-3-hexanol.

-

Reduction of the Tertiary Alcohol: The resulting tertiary alcohol can be reduced to the final alkane product. This can be achieved through various methods, such as conversion to the corresponding alkyl halide followed by reduction with a metal and acid, or via other deoxygenation protocols.

-

Purification: The final product, this compound, would be purified from the reaction mixture by extraction and distillation.

Spectroscopic Characterization

The structural elucidation of this compound would rely on a combination of spectroscopic techniques, including NMR (¹H and ¹³C), mass spectrometry, and infrared (IR) spectroscopy. While experimental spectra for this specific molecule are not widely published, the expected features can be predicted based on its structure and general principles of spectroscopy for branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to be complex due to the presence of multiple, chemically non-equivalent protons and potential for diastereotopicity. The signals for the methyl and methylene (B1212753) protons would appear in the upfield region (typically 0.8-1.5 ppm) characteristic of alkanes. The methine protons would likely be found at slightly higher chemical shifts. Spin-spin coupling between adjacent protons would lead to complex splitting patterns.

¹³C NMR: The carbon NMR spectrum would provide distinct signals for each of the unique carbon environments in the molecule. The chemical shifts would all be in the aliphatic region (typically 10-60 ppm). The quaternary carbon at position 2 would likely have a low intensity signal.

Mass Spectrometry (MS)

The mass spectrum of this compound, likely obtained by electron ionization (EI), would be characterized by extensive fragmentation. The molecular ion peak (M⁺) at m/z = 142 is expected to be of very low abundance or absent altogether, which is typical for highly branched alkanes. Fragmentation will be driven by the formation of stable carbocations. Key fragmentation pathways would involve cleavage at the branched points, leading to the formation of tertiary and secondary carbocations. A prominent peak at m/z = 57, corresponding to the tert-butyl cation, is anticipated due to the cleavage of the C3-C4 bond.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be relatively simple and characteristic of an alkane. The most prominent absorptions will be due to C-H stretching and bending vibrations.

-

C-H Stretching: Strong absorptions in the 2850-2960 cm⁻¹ region.

-

C-H Bending: Absorptions around 1470-1450 cm⁻¹ (methylene and methyl scissoring) and 1385-1370 cm⁻¹ (methyl bending). The presence of a gem-dimethyl group at the C2 position may lead to a characteristic splitting of the methyl bending band.

Conclusion

This compound serves as an exemplary model of a highly branched alkane. Its synthesis, while conceptually straightforward via routes like the Grignard reaction, presents practical challenges related to steric hindrance and potential side reactions. Its characterization relies on the interpretation of complex spectroscopic data, with fragmentation patterns in mass spectrometry being particularly informative for identifying its branched structure. This technical guide provides a foundational understanding of this molecule, which can be extrapolated to other complex aliphatic systems relevant to various fields of chemical research and development.

References

Synthesis Pathways for 2,2,3,5-Tetramethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of potential synthetic pathways for the highly branched alkane, 2,2,3,5-tetramethylhexane. Due to the absence of a documented direct synthesis in publicly available literature, this guide outlines two plausible and robust methodologies based on fundamental principles of organic chemistry: a Grignard reagent-based approach and the classical Wurtz reaction. Each proposed pathway is accompanied by detailed experimental protocols, quantitative data based on analogous reactions, and logical diagrams to elucidate the reaction mechanisms and workflows.

Physicochemical and Spectroscopic Data

A summary of the known physical and spectroscopic properties of this compound is presented in Table 1. This data is crucial for the identification and characterization of the final product.

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₂₂ | [1] |

| Molecular Weight | 142.28 g/mol | [1] |

| CAS Number | 52897-09-3 | [1] |

| Boiling Point | 148.41 °C | [2] |

| Density | 0.7330 g/cm³ | [2] |

| Refractive Index | 1.4119 | [2] |

| ¹H NMR | Predicted shifts: δ 0.8-1.0 (m, 18H), 1.1-1.3 (m, 2H), 1.5-1.7 (m, 2H) | - |

| ¹³C NMR | Predicted shifts: Multiple signals between δ 20-45 ppm | - |

| Kovats Retention Index | Standard non-polar: 873 | [1] |

Pathway 1: Grignard Reagent-Based Synthesis

This versatile two-step approach is considered the more viable and controllable method for synthesizing an asymmetrical, sterically hindered alkane like this compound. The strategy involves the creation of a tertiary alcohol intermediate through the reaction of a Grignard reagent with a ketone, followed by the reduction of the alcohol to the target alkane.

Step 1: Synthesis of the Tertiary Alcohol Intermediate (2,2,3,4,4-Pentamethyl-3-pentanol)

The first step involves the nucleophilic addition of a tert-butylmagnesium halide to 3,3-dimethyl-2-butanone (pinacolone). The bulky nature of both the Grignard reagent and the ketone necessitates careful control of reaction conditions to achieve a reasonable yield.

Table 2: Quantitative Data for the Synthesis of 2,2,3,4,4-Pentamethyl-3-pentanol (Analogous Reaction)

| Parameter | Value | Reference |

| Reactants | tert-Butylmagnesium chloride, 3,3-Dimethyl-2-butanone | - |

| Solvent | Anhydrous Diethyl Ether or THF | - |

| Reaction Temperature | 0 °C to room temperature | - |

| Reaction Time | 2-4 hours | - |

| Yield | 60-70% (estimated based on similar reactions) | - |

| Intermediate Boiling Point | ~195 °C | [3] |

Experimental Protocol: Synthesis of 2,2,3,4,4-Pentamethyl-3-pentanol

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of tert-butyl chloride (1.0 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred magnesium turnings at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

-

Reaction with Ketone: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 3,3-dimethyl-2-butanone (1.0 eq) in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent.

-

Work-up and Purification: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2 hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude tertiary alcohol is then purified by fractional distillation or column chromatography.

Step 2: Reduction of 2,2,3,4,4-Pentamethyl-3-pentanol to this compound

The direct reduction of a sterically hindered tertiary alcohol to an alkane can be challenging. A common and effective method involves a two-step sequence: conversion of the alcohol to a good leaving group (e.g., a tosylate), followed by reduction with a strong hydride donor like lithium aluminum hydride (LiAlH₄).[4]

Table 3: Quantitative Data for the Reduction of a Tertiary Alcohol to an Alkane (Analogous Reaction)

| Parameter | Value | Reference |

| Reactants | 2,2,3,4,4-Pentamethyl-3-pentanol, p-Toluenesulfonyl chloride, Pyridine (B92270), LiAlH₄ | [4] |

| Solvent | Pyridine (for tosylation), Anhydrous THF (for reduction) | [4] |

| Reaction Temperature | 0 °C to reflux | [4] |

| Reaction Time | 12-24 hours (for tosylation), 4-8 hours (for reduction) | - |

| Yield | 70-85% (estimated over two steps) | - |

Experimental Protocol: Reduction of 2,2,3,4,4-Pentamethyl-3-pentanol

-

Tosylation of the Alcohol: The purified 2,2,3,4,4-pentamethyl-3-pentanol (1.0 eq) is dissolved in pyridine and cooled to 0 °C. p-Toluenesulfonyl chloride (1.1 eq) is added portion-wise, and the mixture is stirred at 0 °C for 1 hour and then at room temperature overnight. The reaction mixture is poured into ice-water and extracted with diethyl ether. The organic layer is washed with dilute HCl, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is evaporated to yield the crude tosylate.

-

Reduction of the Tosylate: The crude tosylate is dissolved in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere. The solution is cooled to 0 °C, and lithium aluminum hydride (LiAlH₄) (1.5 eq) is added carefully in portions. The mixture is then heated to reflux for 4-8 hours. After cooling to 0 °C, the reaction is quenched by the sequential and cautious addition of water, 15% aqueous NaOH, and then more water. The resulting precipitate is filtered off, and the filtrate is extracted with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed. The final product, this compound, is purified by distillation.

Logical and Workflow Diagrams for Pathway 1

Pathway 2: Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond.[2][5] While conceptually simple, this method has significant limitations for the synthesis of an unsymmetrical and sterically hindered alkane like this compound. The use of two different alkyl halides (e.g., a secondary and a tertiary halide) would lead to a statistical mixture of three different alkanes, making purification exceedingly difficult and drastically lowering the yield of the desired product.[6] Furthermore, tertiary alkyl halides are prone to elimination side reactions, forming alkenes instead of the desired coupling product.[2][7][8]

This pathway is presented for its academic value rather than as a practical synthetic route.

Conceptual Synthesis via Wurtz Reaction

To form the C3-C4 bond in this compound, one could theoretically couple a fragment containing carbons 1, 2, and 3 with a fragment containing carbons 4, 5, and the associated methyl groups. This would involve the reaction of 2-chloro-3-methylbutane (B3192504) and tert-butyl chloride with sodium metal.

Table 4: Expected Products and Challenges of the Wurtz Reaction Pathway

| Parameter | Description | Reference |

| Reactants | 2-Chloro-3-methylbutane, tert-Butyl Chloride, Sodium Metal | - |

| Solvent | Anhydrous Diethyl Ether | [2] |

| Expected Products | This compound (cross-coupling)2,2,5,5-Tetramethylhexane (homo-coupling)3,4-Dimethylhexane (homo-coupling)Isobutylene (elimination product) | [6] |

| Yield | Very Low (for the desired product) | [2] |

Experimental Protocol: Conceptual Wurtz Reaction

-

Reaction Setup: In a flame-dried, three-necked flask fitted with a reflux condenser and a mechanical stirrer, place finely cut sodium metal (2.2 eq) in anhydrous diethyl ether.

-

Addition of Alkyl Halides: A mixture of 2-chloro-3-methylbutane (1.0 eq) and tert-butyl chloride (1.0 eq) is added dropwise to the stirred sodium suspension.

-

Reaction and Work-up: The mixture is heated to reflux for several hours. After cooling, any unreacted sodium is carefully destroyed by the slow addition of ethanol. Water is then added, and the ethereal layer is separated, washed with water, dried, and the solvent is removed.

-

Purification: The resulting mixture of alkanes would require careful fractional distillation for separation, which would be challenging due to the close boiling points of the isomeric products.

Logical Diagram for Wurtz Reaction Pathway

Conclusion

For the synthesis of this compound, the Grignard reagent-based pathway offers a more controlled and higher-yielding approach compared to the Wurtz reaction. The two-step sequence involving the formation of a tertiary alcohol followed by its reduction provides a logical and feasible route for obtaining the target molecule. While the Wurtz reaction is a classic method for alkane synthesis, its significant limitations, especially with tertiary and mixed alkyl halides, render it impractical for this specific target. The detailed protocols and data provided in this guide, based on analogous and well-established reactions, offer a solid foundation for any research or development efforts aimed at the synthesis of this and other highly branched alkanes.

References

- 1. This compound | C10H22 | CID 521425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. byjus.com [byjus.com]

- 3. 2,2,3,4,4-pentamethyl-3-pentanol [stenutz.eu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. grokipedia.com [grokipedia.com]

- 6. jk-sci.com [jk-sci.com]

- 7. allen.in [allen.in]

- 8. unacademy.com [unacademy.com]

An In-depth Technical Guide to 2,2,3,5-Tetramethylhexane

CAS Number: 52897-09-3

This technical guide provides a summary of the available information for 2,2,3,5-tetramethylhexane, geared towards researchers, scientists, and drug development professionals.

Disclaimer: Publicly accessible information regarding the biological activity, specific applications in drug development, and detailed experimental protocols for this compound is limited. This document summarizes the available physicochemical data.

Chemical and Physical Properties

This compound is a saturated aliphatic hydrocarbon. Its basic properties are summarized below.

| Property | Value | Source |

| CAS Number | 52897-09-3 | NIST Chemistry WebBook |

| Molecular Formula | C₁₀H₂₂ | NIST Chemistry WebBook |

| Molecular Weight | 142.2817 g/mol | NIST Chemistry WebBook |

| Boiling Point | 422 K (149 °C) | NIST Chemistry WebBook[1] |

Spectroscopic and Chromatographic Data

Limited spectroscopic and chromatographic data are available for this compound, which are crucial for its identification and characterization in a laboratory setting.

Gas Chromatography

Gas chromatography is a common technique for separating and analyzing volatile compounds. The Kovats retention index is a dimensionless quantity that helps to identify compounds in gas chromatography.

| Column Type | Active Phase | Temperature (°C) | Kovats Retention Index (I) | Reference |

| Capillary | Squalane | 100 | 873 | Heinzen, Soares, et al., 1999[2] |

| Capillary | Squalane | 60 | 873 | Heinzen, Soares, et al., 1999[2] |

Experimental Protocols

Applications in Research and Drug Development

Currently, there is no significant body of literature suggesting that this compound has a direct application in drug development or as a biologically active molecule. Its primary utility in a research context would likely be as a reference compound in analytical studies, such as mass spectrometry or gas chromatography, or as a non-polar solvent in specific organic reactions.

Logical Relationships in Compound Analysis

The analysis of an unknown compound suspected to be this compound would follow a logical workflow. This can be visualized as follows:

References

Spectroscopic Profile of 2,2,3,5-Tetramethylhexane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for 2,2,3,5-tetramethylhexane (C₁₀H₂₂). Due to the limited availability of experimental spectra for this specific branched alkane, this guide combines predicted data with established principles of spectroscopic analysis for saturated hydrocarbons. The information is presented to be a valuable resource for the identification and characterization of this compound in various research and development settings.

Mass Spectrometry

The mass spectrum of a branched alkane like this compound is characterized by extensive fragmentation, often resulting in a weak or absent molecular ion peak (M⁺). The fragmentation pattern is primarily dictated by the formation of the most stable carbocations.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z | Predicted Relative Abundance | Proposed Fragment Ion | Notes |

| 142 | Very Low / Absent | [C₁₀H₂₂]⁺• | Molecular Ion |

| 127 | Low | [C₉H₁₉]⁺ | Loss of a methyl radical (•CH₃) |

| 85 | Moderate | [C₆H₁₃]⁺ | Cleavage forming a secondary carbocation |

| 71 | High | [C₅H₁₁]⁺ | Cleavage forming a stable tertiary carbocation |

| 57 | Very High (likely base peak) | [C₄H₉]⁺ | Formation of the highly stable tert-butyl cation |

| 43 | High | [C₃H₇]⁺ | Isopropyl cation |

| 29 | Moderate | [C₂H₅]⁺ | Ethyl cation |

Note: Relative abundances are predicted based on general fragmentation rules for branched alkanes and may vary under different experimental conditions.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS protocol for the analysis of a C10 branched alkane like this compound would involve the following:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane.

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in split mode to prevent column overload.

-

Column: A non-polar capillary column, such as a DB-5ms (5%-phenyl-methylpolysiloxane), is suitable for the separation of hydrocarbons.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of 50°C, held for 2 minutes, followed by a ramp of 10°C/min to 250°C, and a final hold for 5 minutes. This program can be optimized based on the specific mixture being analyzed.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at a standard energy of 70 eV.

-

Mass Analyzer: Quadrupole or Ion Trap.

-

Scan Range: m/z 20-200.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For alkanes, the signals in both ¹H and ¹³C NMR spectra typically appear in the upfield region.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is predicted to show several distinct signals corresponding to the different proton environments in the molecule.

Table 2: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~0.85 | Singlet | 9H | C1-H₃, C(CH₃)₂ |

| ~0.88 | Doublet | 6H | C6-H₃, C(CH₃)₂ |

| ~1.15 | Multiplet | 2H | C4-H₂ |

| ~1.60 | Multiplet | 1H | C3-H |

| ~1.75 | Multiplet | 1H | C5-H |

Note: Predicted chemical shifts are estimates and can vary depending on the solvent and experimental conditions. Coupling constants for the multiplets are expected to be in the range of 6-8 Hz.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule.

Table 3: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| ~22.7 | C6 |

| ~25.2 | C1 |

| ~32.0 | C2 |

| ~33.5 | C3 |

| ~45.0 | C4 |

| ~48.0 | C5 |

Note: These are predicted chemical shift values.

Experimental Protocol: NMR Spectroscopy

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of a liquid alkane sample:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 300-600 MHz.

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 8-16.

-

Relaxation Delay: 1-2 seconds.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 75-150 MHz.

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Number of Scans: 128-1024 (or more, depending on concentration).

-

Relaxation Delay: 2-5 seconds.

-

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is relatively simple and is dominated by C-H stretching and bending vibrations.

Table 4: Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration |

| 2960-2850 | Strong | C-H stretch (sp³ hybridized carbons) |

| 1470-1450 | Medium | -CH₂- and -CH₃ bending |

| 1380-1365 | Medium-Strong | -CH₃ bending (umbrella mode) |

Note: The presence of a gem-dimethyl group (at C2) and an isopropyl group (at C5) may lead to characteristic splitting or sharpening of the C-H bending bands.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

For a liquid sample like this compound, the IR spectrum can be obtained using the following procedure:

-

Sample Preparation: A neat liquid sample is used. A single drop is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Measurement Mode: Transmission.

-

Procedure:

-

Acquire a background spectrum of the clean, empty salt plates.

-

Place the prepared sample in the spectrometer.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

The typical spectral range is 4000-400 cm⁻¹.

-

Visualization of Spectroscopic Relationships

The following diagram illustrates the relationship between the chemical structure of this compound and the different spectroscopic techniques used for its characterization.

Caption: Spectroscopic analysis workflow for this compound.

Thermodynamic Properties of Decane Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of C10H22 isomers, commonly known as decanes. Understanding these properties is crucial for a wide range of applications, from fuel development and chemical synthesis to computational modeling in drug discovery. This document summarizes key quantitative data, details experimental methodologies for their determination, and visualizes the workflow for these critical experiments.

Introduction to C10H22 Isomers

Decane (C10H22) is an alkane with 75 structural isomers, each exhibiting unique physical and thermodynamic characteristics. These properties, including the standard enthalpy of formation, standard entropy, and heat capacity, are fundamentally influenced by the molecule's structure, such as the degree of branching. Variations in these thermodynamic parameters can significantly impact the stability, reactivity, and energy content of each isomer.

Quantitative Thermodynamic Data

The following tables summarize the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity at constant pressure (Cp) for a selection of C10H22 isomers at 298.15 K. The data presented here are compiled from various sources, including the National Institute of Standards and Technology (NIST) and publications utilizing "Scott's tables of 1974" and the Benson group additivity method.[1][2][3][4][5]

Table 1: Standard Enthalpy of Formation (ΔfH°) of Selected C10H22 Isomers at 298.15 K

| Isomer Name | IUPAC Name | ΔfH° (kJ/mol) |

| n-Decane | Decane | -249.6 |

| 2-Methylnonane | 2-Methylnonane | -255.0 |

| 3-Methylnonane | 3-Methylnonane | -252.8 |

| 4-Methylnonane | 4-Methylnonane | -251.9 |

| 5-Methylnonane | 5-Methylnonane | -251.5 |

| 2,2-Dimethyloctane | 2,2-Dimethyloctane | -263.8 |

| 2,3-Dimethyloctane | 2,3-Dimethyloctane | -258.4 |

| 2,4-Dimethyloctane | 2,4-Dimethyloctane | -259.6 |

| 2,5-Dimethyloctane | 2,5-Dimethyloctane | -258.9 |

| 2,6-Dimethyloctane | 2,6-Dimethyloctane | -258.1 |

| 2,7-Dimethyloctane | 2,7-Dimethyloctane | -257.3 |

| 3,3-Dimethyloctane | 3,3-Dimethyloctane | -261.7 |

| 3,4-Dimethyloctane | 3,4-Dimethyloctane | -257.1 |

| 3,5-Dimethyloctane | 3,5-Dimethyloctane | -256.3 |

| 3,6-Dimethyloctane | 3,6-Dimethyloctane | -255.5 |

| 4,4-Dimethyloctane | 4,4-Dimethyloctane | -259.8 |

| 4,5-Dimethyloctane | 4,5-Dimethyloctane | -254.7 |

| 2,2,3,3-Tetramethylhexane | 2,2,3,3-Tetramethylhexane | -267.5 |

Table 2: Standard Molar Entropy (S°) of Selected C10H22 Isomers at 298.15 K

| Isomer Name | IUPAC Name | S° (J/mol·K) |

| n-Decane | Decane | 425.6 |

| 2-Methylnonane | 2-Methylnonane | 420.2 |

| 3-Methylnonane | 3-Methylnonane | 422.4 |

| 4-Methylnonane | 4-Methylnonane | 423.3 |

| 5-Methylnonane | 5-Methylnonane | 423.7 |

| 2,2-Dimethyloctane | 2,2-Dimethyloctane | 410.8 |

| 2,3-Dimethyloctane | 2,3-Dimethyloctane | 415.2 |

| 2,4-Dimethyloctane | 2,4-Dimethyloctane | 414.0 |

| 2,5-Dimethyloctane | 2,5-Dimethyloctane | 414.7 |

| 2,6-Dimethyloctane | 2,6-Dimethyloctane | 415.5 |

| 2,7-Dimethyloctane | 2,7-Dimethyloctane | 416.3 |

| 3,3-Dimethyloctane | 3,3-Dimethyloctane | 412.6 |

| 3,4-Dimethyloctane | 3,4-Dimethyloctane | 416.5 |

| 3,5-Dimethyloctane | 3,5-Dimethyloctane | 417.3 |

| 3,6-Dimethyloctane | 3,6-Dimethyloctane | 418.1 |

| 4,4-Dimethyloctane | 4,4-Dimethyloctane | 414.4 |

| 4,5-Dimethyloctane | 4,5-Dimethyloctane | 419.0 |

| 2,2,3,3-Tetramethylhexane | 2,2,3,3-Tetramethylhexane | 402.1 |

Table 3: Molar Heat Capacity (Cp) of Selected C10H22 Isomers at 298.15 K

| Isomer Name | IUPAC Name | Cp (J/mol·K) |

| n-Decane | Decane | 219.7 |

| 2-Methylnonane | 2-Methylnonane | 217.4 |

| 3-Methylnonane | 3-Methylnonane | 218.1 |

| 4-Methylnonane | 4-Methylnonane | 218.4 |

| 5-Methylnonane | 5-Methylnonane | 218.6 |

| 2,2-Dimethyloctane | 2,2-Dimethyloctane | 213.6 |

| 2,3-Dimethyloctane | 2,3-Dimethyloctane | 214.9 |

| 2,4-Dimethyloctane | 2,4-Dimethyloctane | 214.5 |

| 2,5-Dimethyloctane | 2,5-Dimethyloctane | 214.8 |

| 2,6-Dimethyloctane | 2,6-Dimethyloctane | 215.1 |

| 2,7-Dimethyloctane | 2,7-Dimethyloctane | 215.4 |

| 3,3-Dimethyloctane | 3,3-Dimethyloctane | 214.2 |

| 3,4-Dimethyloctane | 3,4-Dimethyloctane | 215.8 |

| 3,5-Dimethyloctane | 3,5-Dimethyloctane | 216.2 |

| 3,6-Dimethyloctane | 3,6-Dimethyloctane | 216.6 |

| 4,4-Dimethyloctane | 4,4-Dimethyloctane | 214.8 |

| 4,5-Dimethyloctane | 4,5-Dimethyloctane | 217.1 |

| 2,2,3,3-Tetramethylhexane | 2,2,3,3-Tetramethylhexane | 210.5 |

Experimental Protocols

The determination of thermodynamic properties such as enthalpy of formation and heat capacity relies on precise calorimetric measurements. Below are detailed methodologies for these key experiments.

Determination of Enthalpy of Formation by Combustion Calorimetry

The standard enthalpy of formation of a C10H22 isomer is typically determined indirectly through combustion calorimetry. This method involves the complete combustion of the isomer in a high-pressure oxygen atmosphere within a bomb calorimeter.

Methodology:

-

Sample Preparation: A precisely weighed sample of the C10H22 isomer is placed in a sample holder within the bomb calorimeter. A known amount of a combustion aid, such as benzoic acid, may be used to ensure complete combustion.

-

Calorimeter Setup: The bomb is sealed, pressurized with pure oxygen, and placed in a well-insulated water bath of known volume. The initial temperature of the water is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited electrically. The temperature of the water bath is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Data Analysis: The heat released by the combustion reaction is calculated from the temperature rise of the water and the known heat capacity of the calorimeter system.

-

Corrections: Corrections are applied for the heat of combustion of the ignition wire and any combustion aids used.

-

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the corrected heat of reaction. The standard enthalpy of formation is then determined using Hess's Law, by combining the standard enthalpy of combustion of the isomer with the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Determination of Heat Capacity by Adiabatic Calorimetry

The molar heat capacity of a C10H22 isomer in the liquid phase is determined using an adiabatic calorimeter. This technique minimizes heat exchange with the surroundings, allowing for a precise measurement of the heat required to raise the temperature of the sample by a specific amount.

Methodology:

-

Sample Loading: A known mass of the C10H22 isomer is sealed in a sample container within the calorimeter.

-

Adiabatic Shield Control: The calorimeter is placed within an adiabatic shield, and the temperature of the shield is controlled to match the temperature of the sample container throughout the experiment, thereby preventing heat loss.

-

Heating and Temperature Measurement: A known amount of electrical energy is supplied to a heater within the sample container, and the resulting temperature increase is measured with a high-precision thermometer.

-

Calculation of Heat Capacity: The heat capacity of the sample is calculated by dividing the electrical energy input by the measured temperature rise, after accounting for the heat capacity of the sample container.

-

Temperature Range: Measurements are typically made over a range of temperatures to determine the temperature dependence of the heat capacity.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of the heat capacity of a C10H22 isomer using adiabatic calorimetry.

Caption: Experimental workflow for determining the heat capacity of a C10H22 isomer.

Conclusion

The thermodynamic properties of C10H22 isomers are essential for a variety of scientific and industrial applications. This guide has provided a concise summary of key data, detailed the experimental protocols for their determination, and offered a visual representation of the experimental workflow. The provided information serves as a valuable resource for researchers, scientists, and professionals in drug development, facilitating a deeper understanding of the energetic landscapes of these important hydrocarbons.

References

- 1. srd.nist.gov [srd.nist.gov]

- 2. Chemical Thermodynamic Properties of Hydrocarbons and Related Substances: Properties of the Alkane Hydrocarbons, C1 through C10, in the Ideal Gas State From 0 to 1500 K - UNT Digital Library [digital.library.unt.edu]

- 3. ntrl.ntis.gov [ntrl.ntis.gov]

- 4. pubs.aip.org [pubs.aip.org]

- 5. Decane [webbook.nist.gov]

Potential Research Areas for Branched Alkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched alkanes, hydrocarbons featuring alkyl side chains attached to a central carbon backbone, represent a fascinating and underexplored area of chemical research.[1][2][3][4] While often overshadowed by their linear counterparts, the unique structural and electronic properties conferred by branching open up a plethora of opportunities in diverse fields, from advanced materials and next-generation biofuels to novel therapeutics.[1][5] This technical guide provides a comprehensive overview of key research areas for branched alkanes, offering insights into their synthesis, properties, and potential applications. The content is tailored for researchers, scientists, and drug development professionals seeking to explore the untapped potential of these versatile molecules.

Advanced Biofuels and Fuel Additives

The demand for high-performance, cleaner-burning fuels has spurred research into the combustion properties of branched alkanes. Their inherent resistance to knocking in internal combustion engines, quantified by a higher octane (B31449) number, makes them superior to linear alkanes.[1][6]

Key Research Areas:

-

Catalytic Isomerization: The conversion of readily available linear alkanes from petroleum or biomass into their more valuable branched isomers is a cornerstone of modern refining.[7][8][9] Research in this area focuses on the development of novel solid acid catalysts, such as zeolites and metal-organic frameworks, that exhibit high selectivity for desired branched products while minimizing cracking and other side reactions.[10][11]

-

Microbial Biosynthesis: Advances in synthetic biology have enabled the engineering of microorganisms to produce specific branched-chain alkanes.[12][13][14][15] This approach offers a renewable route to designer biofuels with optimized combustion properties. Research is directed towards identifying and engineering the key enzymes and metabolic pathways for efficient and high-titer production of these molecules.[16]

Quantitative Data Summary:

| Branched Alkane | Octane Number | Cetane Number | Boiling Point (°C)[5][17] |

| Isooctane (2,2,4-Trimethylpentane) | 100 | ~20 | 99.3 |

| Isobutane | 102 | - | -11.7 |

| Isopentane | 93 | - | 27.7 |

| Neopentane | 85.5 | - | 9.5 |

| n-Octane | -19 | ~56 | 125.7 |

| n-Butane | 94 | - | -0.5 |

| n-Pentane | 61.7 | - | 36.1 |

Experimental Protocol: Catalytic Isomerization of n-Heptane

A typical experimental setup involves a fixed-bed reactor packed with a bifunctional catalyst (e.g., Pt/H-ZSM-22). A feed of n-heptane and hydrogen is passed over the catalyst bed at elevated temperature (250-350 °C) and pressure (1-10 bar). The reaction products are then collected and analyzed by gas chromatography to determine the conversion of n-heptane and the selectivity towards different branched isomers.

Logical Relationship of Hydroisomerization:

Caption: Catalytic hydroisomerization workflow.

Biodegradation and Bioremediation

While the branched nature of these alkanes often confers greater resistance to microbial degradation compared to their linear counterparts, several microorganisms have evolved enzymatic machinery to metabolize them.[18][19][20] Understanding these biodegradation pathways is critical for developing effective bioremediation strategies for environments contaminated with petroleum products.

Key Research Areas:

-

Microbial Prospecting: Isolating and characterizing novel bacteria and fungi from contaminated sites that can efficiently degrade highly branched alkanes is a primary research focus.

-

Enzymatic Mechanisms: Elucidating the structure and function of the key enzymes, such as cytochrome P450 monooxygenases, involved in the initial oxidation of branched alkanes is crucial for understanding and potentially enhancing their degradation.[21]

-

Metabolic Engineering: Genetically engineering microorganisms to express a broader range of alkane-degrading enzymes holds promise for creating "super-bugs" capable of cleaning up complex hydrocarbon mixtures.

Quantitative Data Summary:

| Microorganism | Branched Alkane Substrate | Degradation Rate | Key Enzymes |

| Rhodococcus sp. | Pristane, Phytane | Variable, often slower than n-alkanes[18] | Alkane monooxygenases[18] |

| Nocardia cyriacigeorgica | Methyl-substituted alkanes | Efficient degradation of C11-C26 methyl-alkanes[22] | Not specified |

| Gordonia sp. | Propane | Subterminal oxidation[21] | Baeyer-Villiger monooxygenase[21] |

Experimental Protocol: Isolation of Branched-Alkane Degrading Bacteria

Soil samples from a hydrocarbon-contaminated site are enriched in a minimal salts medium containing a specific branched alkane (e.g., pristane) as the sole carbon source. After several rounds of enrichment, individual colonies are isolated on agar (B569324) plates and screened for their ability to grow on the branched alkane. Promising isolates are then identified by 16S rRNA gene sequencing, and their degradation capabilities are quantified using gas chromatography-mass spectrometry (GC-MS).

Signaling Pathway for Aerobic Alkane Degradation:

Caption: Aerobic n-alkane degradation pathway.

Advanced Materials and Polymers

The incorporation of branched alkyl side chains into polymer backbones provides a powerful tool for tuning their physical and chemical properties. The steric bulk of these groups can disrupt polymer chain packing, leading to lower crystallinity, increased solubility, and modified thermal properties.

Key Research Areas:

-

Specialty Monomer Synthesis: Designing and synthesizing novel monomers bearing precisely defined branched alkyl groups is essential for creating polymers with tailored properties.

-

Structure-Property Relationships: Systematically investigating how the length, number, and position of branched alkyl side chains influence polymer properties such as glass transition temperature, melt viscosity, and mechanical strength is a key area of research.

-

Supramolecular Assembly: Exploring the role of branched alkanes in directing the self-assembly of molecules into complex, functional supramolecular structures is a burgeoning field.[23]

Experimental Protocol: Synthesis of a Branched Polyacrylate

A branched acrylate (B77674) monomer (e.g., isooctyl acrylate) is polymerized via free-radical polymerization using a suitable initiator (e.g., AIBN) in an organic solvent. The resulting polymer is then purified by precipitation and characterized by techniques such as gel permeation chromatography (GPC) to determine its molecular weight and polydispersity, and differential scanning calorimetry (DSC) to measure its thermal transitions.

Logical Relationship of Polymer Property Modification:

Caption: Influence of branching on polymer properties.

Drug Discovery and Medicinal Chemistry

The introduction of branched alkyl groups into drug candidates can profoundly impact their pharmacological profiles. These groups can modulate a molecule's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, the steric bulk of branched chains can be exploited to enhance binding affinity and selectivity for specific biological targets.

Key Research Areas:

-

Fragment-Based Drug Design: Utilizing small, branched alkane-containing fragments as starting points for the development of novel drug leads.

-

Pharmacokinetic Optimization: Systematically replacing linear alkyl chains with branched isomers in existing drug molecules to improve their metabolic stability and oral bioavailability.

-

Functionalized Branched Alkane Synthesis: Developing new synthetic methodologies for the efficient and selective introduction of functional groups into complex branched alkane scaffolds.[24][25]

Experimental Protocol: Synthesis of a Branched Alkane-Containing Drug Analog

A common strategy involves the coupling of a branched alkyl halide with a suitable drug scaffold precursor using a transition-metal-catalyzed cross-coupling reaction (e.g., Suzuki or Negishi coupling). The final product is then purified by chromatography and its biological activity is assessed in relevant in vitro and in vivo assays.

Workflow for Branched Alkane in Drug Discovery:

Caption: Role of branched alkanes in drug discovery.

Computational Chemistry and Molecular Modeling

Computational methods provide invaluable insights into the structure, stability, and reactivity of branched alkanes, guiding experimental efforts and accelerating the discovery of new applications.[26][27][28][29]

Key Research Areas:

-

Thermochemical Predictions: Accurately calculating the heats of formation and bond dissociation energies of branched alkanes to understand their thermodynamic stability.[26]

-

Conformational Analysis: Exploring the complex potential energy surfaces of branched alkanes to identify their preferred conformations, which is crucial for understanding their interactions with other molecules and materials.

-

Catalyst Design: Using computational screening to identify promising new catalyst materials and reaction conditions for the selective synthesis of desired branched alkane isomers.[11]

Experimental Protocol: Computational Prediction of Alkane Properties

Density functional theory (DFT) calculations are performed using a suitable level of theory and basis set to optimize the geometry and calculate the electronic energy of a branched alkane. From these calculations, various properties such as heats of formation, bond energies, and vibrational frequencies can be derived. Molecular dynamics simulations can then be used to explore the conformational landscape and predict bulk properties.

Workflow for Computational Chemistry of Branched Alkanes:

Caption: Computational workflow for branched alkanes.

References

- 1. m.youtube.com [m.youtube.com]

- 2. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 3. Branched Hydrocarbons – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]

- 4. longdom.org [longdom.org]

- 5. fvs.com.py [fvs.com.py]

- 6. enthalpy - Why are branched alkanes used as fuels instead of straight chain alkanes? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 7. Catalytic Hydroisomerization of Long-Chain Hydrocarbons for the Production of Fuels [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Alkanes Replacing Alkanes: Frontiers in Renewable Fuel [lakeforest.edu]

- 14. cabidigitallibrary.org [cabidigitallibrary.org]

- 15. Recent trends in microbial production of alkanes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biofueljournal.com [biofueljournal.com]

- 17. 12.3 Branched-Chain Alkanes | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 18. Biodegradation of Variable-Chain-Length Alkanes at Low Temperatures by a Psychrotrophic Rhodococcus sp - PMC [pmc.ncbi.nlm.nih.gov]

- 19. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]

- 20. [PDF] Microbial growth on hydrocarbons: terminal branching inhibits biodegradation | Semantic Scholar [semanticscholar.org]

- 21. Frontiers | Structural insights into diversity and n-alkane biodegradation mechanisms of alkane hydroxylases [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. Supramolecular chemistry: Functional structures on the mesoscale - PMC [pmc.ncbi.nlm.nih.gov]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Organocatalytic C-H Functionalization of Simple Alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Density functional steric analysis of linear and branched alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pubs.aip.org [pubs.aip.org]

- 28. researchgate.net [researchgate.net]

- 29. Correlation effects on the relative stabilities of alkanes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Geometry of 2,2,3,5-Tetramethylhexane

Executive Summary

2,2,3,5-Tetramethylhexane is a highly branched acyclic alkane with the chemical formula C₁₀H₂₂.[1][2] Its molecular geometry is fundamentally dictated by the sp³ hybridization of its carbon atoms, leading to a tetrahedral arrangement around each carbon center. However, the presence of multiple bulky methyl groups in close proximity introduces significant steric strain, causing notable deviations from idealized bond angles and influencing the molecule's preferred conformations. This guide provides a detailed analysis of the structural characteristics of this compound, outlines the experimental and computational methodologies used to determine such geometries, and presents expected structural parameters.

Foundational Principles of Molecular Geometry

The three-dimensional structure of this compound is a consequence of several interacting principles:

-

Hybridization: All ten carbon atoms in the hexane (B92381) backbone and the four methyl substituents are sp³ hybridized. This hybridization results in a tetrahedral geometry around each carbon, with ideal bond angles of 109.5°.

-

Conformational Isomerism: Free rotation can occur around the carbon-carbon single bonds.[3] This rotation leads to various spatial arrangements known as conformations. The most stable conformations are those that minimize the molecule's potential energy by reducing repulsive forces.[4]

-

Torsional and Steric Strain: The primary destabilizing forces in alkanes are torsional strain (repulsion between electrons in adjacent bonds) and steric strain (repulsive van der Waals forces between non-bonded atoms or groups).[5][6] In staggered conformations, where groups are farther apart, both strains are minimized compared to eclipsed conformations.[3] Due to its extensive branching, this compound is subject to significant steric strain, particularly around the C2, C3, and C5 positions. This strain forces the molecule to adopt conformations that move the bulky methyl groups as far apart as possible, leading to distorted bond angles.

The logical relationship determining the final, complex geometry of the molecule is illustrated below.

Expected Molecular Parameters

Table 1: Estimated Bond Lengths for this compound

| Bond Type | Atom 1 | Atom 2 | Typical Length (Å) | Expected Variation in this compound |

|---|---|---|---|---|

| C-C (Primary) | C1 | C2 | 1.54 | Minimal change |

| C-C (Internal) | C2 | C3 | 1.54 | Lengthened due to steric hindrance |

| C-C (Internal) | C3 | C4 | 1.54 | Minimal change |

| C-C (Internal) | C4 | C5 | 1.54 | Lengthened due to steric hindrance |

| C-C (Internal) | C5 | C6 | 1.54 | Minimal change |

| C-H | Carbon | H | 1.09 | Minimal change |

Table 2: Estimated Bond Angles for this compound

| Angle Type | Atom 1 | Center Atom | Atom 3 | Ideal Angle (°) | Expected Variation in this compound |

|---|---|---|---|---|---|

| C-C-C | C2 | C3 | C4 | 109.5 | Widened (>109.5°) to reduce steric strain |

| C-C-C | C3 | C4 | C5 | 109.5 | Widened (>109.5°) to reduce steric strain |

| C-C-C | (Me) | C2 | C3 | 109.5 | Compressed (<109.5°) |

| H-C-H | H | Carbon | H | 109.5 | Close to ideal |

| C-C-H | C | Carbon | H | 109.5 | Minor deviations possible |

Methodologies for Structure Determination

The precise geometry of molecules like this compound is determined using experimental techniques and validated with computational methods.

Experimental Protocol: Gas Electron Diffraction (GED)

Gas Electron Diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gas phase, free from intermolecular forces.[7]

Methodology:

-

Sample Introduction: A gaseous sample of the compound is effused through a fine nozzle into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons (typically a few thousand volts) is directed through the gas stream.[7]

-

Scattering: The electrons are scattered by the electric field of the molecule's atoms. The resulting diffraction pattern is a function of the internuclear distances within the molecule.

-

Data Collection: The scattered electrons are detected, creating a diffraction pattern of concentric rings. The intensity of this scattering is measured as a function of the scattering angle.

-

Data Analysis: The total scattering intensity is composed of atomic and molecular scattering components. The molecular scattering intensity, which contains the structural information, is extracted after subtracting the atomic scattering background.[7]

-

Structure Refinement: A theoretical model of the molecule's geometry (bond lengths, angles, and dihedral angles) is constructed. The theoretical scattering pattern for this model is calculated and compared to the experimental data. The model's parameters are then refined using a least-squares fitting process until the calculated and experimental patterns match, yielding the final molecular structure.[7][8]

Computational Protocol: Geometry Optimization

Computational chemistry provides a robust theoretical framework for determining the lowest-energy (most stable) geometry of a molecule.[9][10] This process is known as geometry optimization.

Methodology:

-

Initial Structure: An approximate 3D structure of the molecule is generated, for instance, using standard bond lengths and angles.

-

Method Selection: A level of theory (e.g., Density Functional Theory - DFT, Møller-Plesset perturbation theory - MP2) and a basis set (e.g., 6-31G*, cc-pVTZ) are chosen. These selections determine the accuracy and computational cost of the calculation.

-

Energy Calculation: The potential energy of the initial geometry is calculated.

-

Gradient Calculation: The forces on each atom (the negative gradient of the energy with respect to atomic positions) are computed.[11]

-

Iterative Minimization: An optimization algorithm (e.g., quasi-Newton methods like BFGS) uses the calculated forces to adjust the positions of the atoms, moving the structure "downhill" on the potential energy surface toward a minimum.[9][11]

-

Convergence: Steps 3-5 are repeated iteratively. The optimization is considered converged when the forces on the atoms and the change in energy between steps fall below predefined threshold values.[10] The resulting structure represents a local or global energy minimum, corresponding to a stable conformer.

Conclusion

The molecular geometry of this compound is a classic example of how steric hindrance in a saturated hydrocarbon dictates its three-dimensional structure. While its fundamental framework is based on sp³-hybridized carbon atoms, significant deviations from ideal tetrahedral angles are necessary to accommodate the repulsive forces between its numerous methyl groups. The precise structural parameters can be elucidated through advanced experimental techniques like Gas Electron Diffraction and accurately predicted using computational geometry optimization methods. These approaches provide a comprehensive understanding of the molecule's stable conformations and the energetic trade-offs that define its shape.

References

- 1. This compound [stenutz.eu]

- 2. Hexane, 2,2,3,5-tetramethyl- [webbook.nist.gov]

- 3. Conformational Analysis of Alkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. roche.camden.rutgers.edu [roche.camden.rutgers.edu]

- 6. bkcc.ac.in [bkcc.ac.in]

- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. storion.ru [storion.ru]

- 10. mason.gmu.edu [mason.gmu.edu]

- 11. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]

Isomers of Decane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Decane (B31447) (C₁₀H₂₂), a saturated hydrocarbon, and its 75 constitutional isomers represent a fascinating area of study in organic chemistry.[1][2][3][4][5][6][7] While sharing the same molecular formula, these isomers exhibit distinct physical and chemical properties due to their varied structural arrangements. This guide provides an in-depth exploration of the isomers of decane, their properties, and the experimental methodologies used to characterize them.

Introduction to Decane and its Isomers

Decane is an alkane with ten carbon atoms and twenty-two hydrogen atoms.[1][3] The isomers of decane are molecules that have the same molecular formula (C₁₀H₂₂) but differ in the connectivity of their atoms.[1][2] These structural differences, primarily in the form of branching of the carbon chain, lead to significant variations in their physical properties, such as boiling point, melting point, and density.[8][9][10][11][12] The study of these isomers is crucial in fields like fuel technology, materials science, and as reference compounds in analytical chemistry.[1][2]

Properties of Selected Decane Isomers

The physical properties of alkanes are primarily determined by the strength of the intermolecular van der Waals forces.[8][9][11][12] The extent of these forces is influenced by the surface area of the molecule. As the degree of branching increases, the molecule becomes more compact, reducing the surface area and consequently weakening the van der Waals forces. This generally leads to lower boiling points for branched isomers compared to their straight-chain counterparts.[8][9][10][11][12] Melting points, however, are influenced by both intermolecular forces and how well the molecules can pack into a crystal lattice. More symmetrical, highly branched isomers can sometimes have higher melting points than less branched isomers.[10]

Below is a table summarizing the key physical properties of n-decane and a selection of its isomers.

| Isomer Name | Structure | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³ at 20°C) |

| n-Decane | CH₃(CH₂)₈CH₃ | 174.1[13] | -29.7[4][13] | 0.730[13] |

| 2-Methylnonane | CH₃CH(CH₃)(CH₂)₆CH₃ | 167.8 | -74.7 | 0.728 |

| 3-Methylnonane | CH₃CH₂CH(CH₃)(CH₂)₅CH₃ | 167.6 | - | 0.733 |

| 4-Methylnonane | CH₃(CH₂)₂CH(CH₃)(CH₂)₄CH₃ | 166.1 | - | 0.732 |

| 2,2-Dimethyloctane | (CH₃)₃C(CH₂)₅CH₃ | 157.3 | -80.9 | 0.726 |

| 3,3-Dimethyloctane | CH₃CH₂C(CH₃)₂(CH₂)₄CH₃ | 161.9 | -67.7 | 0.744 |

| 4,4-Dimethyloctane | CH₃(CH₂)₂C(CH₃)₂(CH₂)₃CH₃ | 163.6 | - | 0.745 |

| 2,2,3,3-Tetramethylhexane | (CH₃)₃CC(CH₃)₂(CH₂)₂CH₃ | 178.0 | 1.0 | 0.785 |

| 2,2,5,5-Tetramethylhexane | (CH₃)₃CCH₂CH₂C(CH₃)₃ | 162.2 | 10.4 | 0.725 |

| 3-Ethyl-2,2-dimethylheptane | (CH₃)₃CCH(CH₂CH₃)(CH₂)₃CH₃ | 184.0 | - | 0.769 |

Note: The properties for branched isomers are representative values and may vary slightly depending on the source.

Experimental Protocols

The determination of the physical properties of decane isomers relies on well-established experimental techniques.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[14]

Methodology:

-

Apparatus Setup: A small amount of the liquid sample (a few milliliters) is placed in a distillation flask. The flask is fitted with a condenser and a thermometer, with the thermometer bulb positioned at the level of the side arm leading to the condenser to accurately measure the temperature of the vapor.

-

Heating: The flask is gently heated. Boiling chips are added to the liquid to ensure smooth boiling.

-

Observation: The temperature is recorded when the liquid is boiling steadily and a constant temperature is observed on the thermometer. This constant temperature is the boiling point of the liquid.[15] For high-purity compounds, the boiling point will be a sharp, single value, while mixtures will boil over a range of temperatures.[16]

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid.[16]

Methodology:

-

Sample Preparation: A small amount of the solid sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.[17]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block with a thermometer or a digital temperature sensor.[18][19]

-

Heating and Observation: The sample is heated slowly (approximately 1-2 °C per minute) as it approaches its melting point. The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the entire sample becomes liquid is the end of the melting range.[18][20] A pure crystalline compound will have a sharp melting point range of 0.5-1 °C.[16][20]

Density Determination

Density is the mass of a substance per unit volume.

Methodology:

-

Mass Measurement: A known volume of the liquid isomer is accurately weighed using an analytical balance. A pycnometer (a flask with a specific volume) is often used for precise measurements.

-

Volume Measurement: The volume of the liquid is known from the calibrated pycnometer.

-

Calculation: The density is calculated by dividing the mass of the liquid by its volume. The temperature at which the measurement is made must be recorded as density is temperature-dependent.[21][22][23][24][25]

Visualizations

Structure-Property Relationship

The following diagram illustrates the relationship between the structure of decane isomers and their boiling points.

Caption: Relationship between molecular structure and boiling point in decane isomers.

Experimental Workflow for Property Determination

The following diagram outlines the general workflow for the experimental determination of the physical properties of a decane isomer.

References

- 1. grokipedia.com [grokipedia.com]

- 2. 75 C10H22 isomers of molecular formula C10H22 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers stereoisomers stereoisomerism in alkanes Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]

- 3. Decane - Wikipedia [en.wikipedia.org]

- 4. Decane Overview, Formula & Structure - Lesson | Study.com [study.com]

- 5. scribd.com [scribd.com]

- 6. youtube.com [youtube.com]

- 7. List of isomers of decane - Wikipedia [en.wikipedia.org]

- 8. Alkane - Wikipedia [en.wikipedia.org]

- 9. quora.com [quora.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. webqc.org [webqc.org]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. alnoor.edu.iq [alnoor.edu.iq]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.ucalgary.ca [chem.ucalgary.ca]

- 19. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Molecular Simulation Study on the Density Behavior of n-Alkane/CO2 Systems - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of 2,2,3,5-Tetramethylhexane in Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 2,2,3,5-tetramethylhexane in gas chromatography (GC), particularly as an internal standard for the quantitative analysis of volatile organic compounds and in the characterization of complex hydrocarbon mixtures.

Introduction

This compound is a branched-chain alkane that can be utilized in gas chromatography for various applications. Due to its stable chemical nature and distinct retention time on non-polar capillary columns, it is a suitable candidate as an internal standard for the analysis of other branched hydrocarbons or in the quality control of gasoline and other petroleum products.[1][2] An internal standard is a compound of a known concentration added to a sample to facilitate the quantification of other analytes, as it helps to correct for variations in injection volume and instrument response.[3]

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | [4] |

| Molecular Formula | C10H22 | [4] |

| Molecular Weight | 142.28 g/mol | [4] |

| Boiling Point | 148 °C | [5] |

| CAS Number | 52897-09-3 | [4] |

| Kovats Retention Index (Standard non-polar) | 873 | [4] |

Application: this compound as an Internal Standard for the Analysis of Branched-Chain Alkanes in a Hydrocarbon Mixture by GC-FID

This protocol outlines the use of this compound as an internal standard (IS) for the quantification of other C8-C12 branched-chain alkanes in a synthetic hydrocarbon mixture using Gas Chromatography with Flame Ionization Detection (GC-FID).

Experimental Protocol

2.1. Materials and Reagents

-

Solvents: Hexane (B92381) (HPLC grade or equivalent)

-

Analytes: Isooctane (2,2,4-trimethylpentane), 2,2,5-trimethylhexane, 2,3,4-trimethylpentane, and other relevant branched-chain alkanes.

-

Internal Standard: this compound (≥99% purity)

-

Gases: Helium (carrier gas, 99.999% purity), Hydrogen (FID fuel gas), Air (FID oxidizer)

2.2. Instrument and Conditions

-

Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).

-

Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Oven Temperature Program:

-

Initial temperature: 40°C, hold for 5 minutes

-

Ramp: 10°C/min to 200°C

-

Hold at 200°C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

Injection Volume: 1 µL

-

Split Ratio: 50:1

2.3. Standard and Sample Preparation

-

Internal Standard Stock Solution (IS Stock): Accurately weigh and dissolve a known amount of this compound in hexane to prepare a stock solution of 1000 µg/mL.

-

Analyte Stock Solution: Prepare a mixed stock solution of the target branched-chain alkanes in hexane, each at a concentration of 1000 µg/mL.

-

Calibration Standards: Prepare a series of calibration standards by diluting the analyte stock solution with hexane to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. To each calibration standard, add the IS Stock solution to obtain a final constant concentration of this compound (e.g., 20 µg/mL).

-

Sample Preparation: To the unknown hydrocarbon mixture, add the IS Stock solution to achieve the same final concentration of this compound as in the calibration standards.

2.4. Data Analysis

-

Generate a calibration curve by plotting the ratio of the peak area of each analyte to the peak area of the internal standard against the concentration of the analyte.

-

Determine the concentration of each analyte in the unknown sample by using the peak area ratio and the calibration curve.

Expected Results

The following table summarizes the expected retention times and Kovats retention indices for selected branched-chain alkanes on a standard non-polar column.

| Compound | CAS Number | Kovats Retention Index (Standard Non-polar) | Expected Retention Time (min) |

| Isooctane (2,2,4-Trimethylpentane) | 540-84-1 | 692 | ~6.5 |

| 2,2,5-Trimethylhexane | 3522-94-9 | 782 | ~7.8 |

| 2,3,4-Trimethylpentane | 565-75-3 | 763 | ~7.6 |

| This compound (IS) | 52897-09-3 | 873 | ~9.2 |

| 2,2,3,3-Tetramethylbutane | 594-82-1 | 788 | ~7.9 |

Note: Expected retention times are estimates and may vary depending on the specific instrument and conditions.

Application: Qualitative Analysis of Gasoline by GC-MS with this compound as a Reference Compound

This protocol describes the use of gas chromatography-mass spectrometry (GC-MS) for the qualitative analysis of the hydrocarbon profile of a gasoline sample, using this compound as a reference compound to aid in the identification of other branched alkanes.

Experimental Protocol

3.1. Materials and Reagents

-

Solvent: Dichloromethane (B109758) (GC-MS grade)

-

Sample: Commercial gasoline

-

Reference Compound: this compound (≥99% purity)

3.2. Instrument and Conditions

-

GC-MS System: Agilent 7890B GC coupled to a 5977B Mass Selective Detector (MSD) or equivalent.

-

Column: HP-5ms Ultra Inert, 30 m x 0.25 mm ID, 0.25 µm film thickness.

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 35°C, hold for 5 minutes

-

Ramp: 4°C/min to 200°C

-

Hold at 200°C for 10 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min

-

Injection Volume: 1 µL

-

Split Ratio: 100:1

-

MS Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Scan Range: m/z 40-400

3.3. Sample Preparation

-

Dilute the gasoline sample 1:100 with dichloromethane in a volumetric flask.

-

Spike a small amount of this compound into the diluted sample to serve as a retention time and mass spectrum reference.

3.4. Data Analysis

-

Identify the peak corresponding to this compound based on its known retention index and mass spectrum.

-

Use the retention time of this compound to calculate the relative retention times of other unknown peaks.

-

Compare the mass spectra of the unknown peaks with a spectral library (e.g., NIST) to tentatively identify other hydrocarbon components.

Data Presentation: Mass Spectrum of this compound

Visualizations

Experimental Workflow for GC Analysis

The following diagram illustrates the general workflow for the gas chromatographic analysis of a hydrocarbon sample using an internal standard.

Caption: General experimental workflow for quantitative GC analysis using an internal standard.

Logical Relationship for Internal Standard Selection